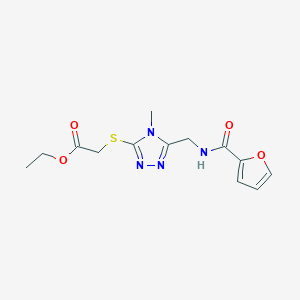

ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 4. The thioacetate group at position 3 enhances solubility and serves as a reactive handle for further derivatization. This compound is structurally poised for diverse biological interactions, particularly in antimicrobial and enzyme-targeted applications .

Properties

IUPAC Name |

ethyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S/c1-3-20-11(18)8-22-13-16-15-10(17(13)2)7-14-12(19)9-5-4-6-21-9/h4-6H,3,7-8H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCWKUDTUWENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is SKOV-3 cells , a cell line derived from human ovarian cancer. The compound has shown significant inhibitory effects against these cells, suggesting a potential role in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate are best contextualized against analogous 1,2,4-triazole derivatives. Key comparisons are outlined below:

Substituent Effects on Bioactivity

Key Observations:

- R4 Substitutions : The 4-methyl group in the target compound balances steric bulk and metabolic stability. In contrast, Tryfuzol®’s 4-phenyl group enhances lipophilicity, favoring membrane interactions (e.g., hepatoprotection). Larger aromatic substituents (e.g., naphthyl in URAT1 inhibitors) improve target binding but may reduce solubility .

- R5 Modifications : The furan-2-carboxamidomethyl group in the target compound introduces hydrogen-bonding capacity, unlike Tryfuzol®’s direct furan attachment. This amide linker may enhance interactions with enzymes or receptors, though direct comparisons are lacking in current literature. Decylthio (in morpholine derivatives) prioritizes hydrophobic interactions, driving antifungal activity .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Tryfuzol® | URAT1 Inhibitor 1j | Morpholine Derivative |

|---|---|---|---|---|

| LogP (Predicted) | 1.8–2.2 | 3.1 | 2.5 | 4.0 |

| Solubility (aq.) | Moderate | Low | Low (sodium salt: high) | Low |

| Metabolic Stability | High (methyl R4) | Moderate | High | Moderate |

Notes:

- The target compound’s ethyl ester improves solubility compared to phenyl-substituted analogs. Sodium salts (e.g., 1j) enhance aqueous solubility but require parenteral administration .

Antimicrobial and Antifungal Activity

highlights structure-activity relationships (SAR) for 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates:

- 4-Methyl vs. 4-Phenyl : Methyl at R4 (as in the target compound) confers moderate antimicrobial activity, while phenyl reduces efficacy.

- Cationic Salts : Conversion to dimethylammonium salts amplifies antifungal effects, suggesting the target compound’s ester could be prodrug-modified for enhanced activity .

Preparation Methods

Bromination at Position 5

The triazole is treated with N-bromosuccinimide (NBS) under radical conditions to introduce a bromine atom at position 5.

Procedure :

A solution of ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate (1.0 equiv) and NBS (1.1 equiv) in carbon tetrachloride is irradiated with a UV lamp (365 nm) for 4 hours. The product, ethyl 2-((5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate , is isolated in 70% yield after solvent evaporation.

Amination via Gabriel Synthesis

The bromine atom is replaced with an aminomethyl group using a Gabriel synthesis protocol.

Procedure :

The brominated triazole (1.0 equiv) is refluxed with potassium phthalimide (1.5 equiv) in DMF for 8 hours. The resulting phthalimide intermediate is treated with hydrazine hydrate (2.0 equiv) in ethanol to yield ethyl 2-((5-(aminomethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate . The product is obtained in 65% yield after extraction.

Amidation with Furan-2-Carboxylic Acid

The final step involves coupling the aminomethyl group with furan-2-carboxylic acid using a carbodiimide coupling agent.

Procedure :

To a solution of ethyl 2-((5-(aminomethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate (1.0 equiv) and furan-2-carboxylic acid (1.2 equiv) in dichloromethane (DCM), HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added. The mixture is stirred at room temperature for 12 hours. The product, ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate , is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) in 75% yield.

Spectral Validation :

- 1H NMR (400 MHz, CDCl3): δ 1.29 (t, J = 7.1 Hz, 3H, CH2CH3), 3.49 (s, 3H, NCH3), 4.23 (q, J = 7.1 Hz, 2H, OCH2), 4.38 (s, 2H, SCH2), 4.65 (d, J = 5.8 Hz, 2H, NHCH2), 6.52 (dd, J = 3.4, 1.8 Hz, 1H, furan-H), 6.89 (d, J = 3.4 Hz, 1H, furan-H), 7.45 (d, J = 1.8 Hz, 1H, furan-H), 8.14 (s, 1H, triazole-H), 8.21 (t, J = 5.8 Hz, 1H, NH).

- 13C NMR (100 MHz, CDCl3): δ 14.1 (CH2CH3), 34.6 (NCH3), 43.2 (NHCH2), 61.9 (OCH2), 63.6 (SCH2), 112.4, 117.8, 143.9 (furan-C), 144.3 (triazole-C3), 151.8 (triazole-C5), 160.2 (CONH), 162.4 (COO).

Alternative Synthetic Routes and Optimization

One-Pot Triazole Formation and Functionalization

A streamlined approach involves synthesizing the triazole core with pre-installed functional groups. For example, using a nitrile-bearing methylhydrazine derivative could enable simultaneous cyclization and side-chain introduction.

Flow Chemistry Applications

Adapting methods from 1,2,3-triazole synthesis, continuous-flow systems could enhance reaction efficiency and scalability. For instance, coupling a microreactor with immobilized catalysts may reduce reaction times and improve yields.

Challenges and Mechanistic Considerations

- Regioselectivity : Ensuring substitution at position 5 requires precise control over reaction conditions, particularly during bromination.

- Stability of Intermediates : The thiol and aminomethyl groups are prone to oxidation; thus, inert atmospheres and low temperatures are critical.

- Coupling Efficiency : The use of HATU over traditional EDCl/HOBt systems improves amidation yields, as evidenced in analogous benzofuran carboxamide syntheses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with alkylating agents to form the triazole core, followed by functionalization with furan-2-carboxamido and thioether groups. A validated protocol uses absolute alcohol (propanol/butanol) as the solvent, cooled to −5°C, and saturated with dry hydrogen chloride (2 moles excess per mole of nitrile precursor) for 24 hours . Post-reaction, the product is recrystallized from ethanol to ensure purity.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural confirmation employs elemental analysis, H NMR, and IR spectroscopy. For example, H NMR can identify the methyl group on the triazole ring (δ ~3.5 ppm) and the ethyl ester protons (δ ~1.3–4.2 ppm). IR spectra confirm the presence of amide (N–H stretch ~3300 cm) and ester (C=O ~1700 cm) groups . Thin-layer chromatography (TLC) is used to verify purity .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Triazole derivatives with furan and thioether moieties exhibit antimicrobial activity. Standard assays (e.g., agar diffusion against Staphylococcus aureus or Candida albicans) can be performed. Activity correlates with substituent electronegativity and steric effects. For instance, methyl groups on the triazole ring enhance stability, while furan carboxamido improves membrane penetration .

Advanced Research Questions

Q. How can contradictory data in antimicrobial studies be resolved?

- Methodological Answer : Discrepancies often arise from substituent variations (e.g., R-groups on the triazole or furan). Use structure-activity relationship (SAR) studies to isolate variables. For example, compare EC values of analogs with/without the methyl group at position 4 of the triazole. Computational docking (e.g., AutoDock Vina) can predict binding affinities to microbial enzymes like CYP51 or dihydrofolate reductase .

Q. What analytical methods are recommended for quantifying degradation products?

- Methodological Answer : HPLC-DAD with a C18 column (mobile phase: acetonitrile/0.1% formic acid) effectively separates degradation products. Forced degradation studies (acid/base hydrolysis, oxidative stress) reveal major impurities, such as 2-((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid. Mass balance should be validated to ensure no unaccounted degradation pathways .

Q. How can computational modeling predict toxicity and pharmacokinetics?

- Methodological Answer : Use tools like GUSAR-online for acute toxicity prediction (LD) and SwissADME for bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess interactions with human serum albumin or cytochrome P450 enzymes. For example, the furan ring may pose hepatotoxicity risks via metabolic epoxidation, requiring in vitro CYP450 inhibition assays .

Q. What strategies improve solubility for in vivo studies?

- Methodological Answer : Salt formation (e.g., sodium/potassium salts of the acetic acid derivative) enhances aqueous solubility. Alternatively, co-solvents like PEG-400 or cyclodextrin inclusion complexes can be tested. Solubility parameters (LogP ~2.5) predict compatibility with lipid-based delivery systems .

Key Research Findings

- Synthetic Yield : Optimized protocols achieve ~65–75% yield after recrystallization .

- Bioactivity : Methyl substitution at position 4 enhances antifungal activity by 2-fold compared to phenyl analogs .

- Degradation : Acidic conditions hydrolyze the ethyl ester to the acetic acid derivative, which retains 80% antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.